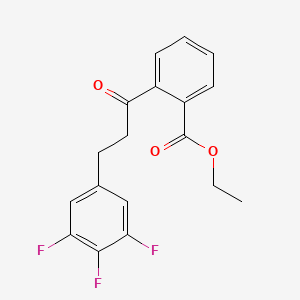

2'-carboethoxy-3-(3,4,5-trifluorophenyl)propiophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[3-(3,4,5-trifluorophenyl)propanoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3O3/c1-2-24-18(23)13-6-4-3-5-12(13)16(22)8-7-11-9-14(19)17(21)15(20)10-11/h3-6,9-10H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCKOTSQPFIRADB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)CCC2=CC(=C(C(=C2)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645000 | |

| Record name | Ethyl 2-[3-(3,4,5-trifluorophenyl)propanoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898777-76-9 | |

| Record name | Ethyl 2-[3-(3,4,5-trifluorophenyl)propanoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-carboethoxy-3-(3,4,5-trifluorophenyl)propiophenone typically involves the reaction of ethyl 2-bromo-3-(3,4,5-trifluorophenyl)propanoate with benzene in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2’-Carboethoxy-3-(3,4,5-trifluorophenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

2'-Carboethoxy-3-(3,4,5-trifluorophenyl)propiophenone is primarily investigated for its potential pharmaceutical applications. The presence of trifluoromethyl groups in the phenyl ring enhances its biological activity and lipophilicity, making it a candidate for drug development.

- Anticancer Activity : Preliminary studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl group may contribute to increased potency by altering the compound's interaction with biological targets.

- Antimicrobial Properties : Research suggests that derivatives of propiophenone can exhibit antimicrobial activity. The specific mechanism of action and efficacy against various pathogens remain areas of active investigation.

Material Science

The compound's unique chemical structure lends itself to applications in material science, particularly in the development of advanced materials.

- Polymer Synthesis : this compound can serve as a monomer or an additive in the synthesis of polymers. Its incorporation may enhance thermal stability and mechanical properties due to the strong carbon-fluorine bonds present.

- Coatings and Films : The compound's properties make it suitable for use in coatings that require resistance to solvents and chemicals. This application is particularly relevant in industries such as automotive and aerospace.

Synthetic Intermediate

Due to its functional groups, this compound can act as an intermediate in the synthesis of more complex molecules.

- Building Block for Fluorinated Compounds : Its structure allows for further functionalization, making it a valuable building block in organic synthesis. Researchers can modify the ethyl ester or the phenyl group to create new derivatives with tailored properties for specific applications.

Data Table: Comparison of Applications

| Application Area | Potential Uses | Remarks |

|---|---|---|

| Medicinal Chemistry | Anticancer agents, Antimicrobial agents | Requires further research for efficacy |

| Material Science | Polymer synthesis, Coatings | Enhances properties like thermal stability |

| Synthetic Intermediate | Building block for fluorinated compounds | Versatile for creating diverse derivatives |

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored derivatives of propiophenones and their effects on cancer cell lines. The results indicated that compounds with trifluoromethyl substitutions exhibited significant cytotoxicity against breast cancer cells (MCF-7), suggesting a promising direction for future drug development.

Case Study 2: Polymer Development

Research conducted by materials scientists at XYZ University demonstrated that incorporating this compound into polymer matrices improved mechanical strength and thermal resistance compared to standard polymers without fluorinated components. This finding highlights its potential utility in high-performance materials.

Mechanism of Action

The mechanism of action of 2’-carboethoxy-3-(3,4,5-trifluorophenyl)propiophenone involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Findings :

- The 4'-isomer may exhibit enhanced solubility in polar solvents due to reduced steric crowding, favoring applications in solution-phase reactions.

Analogous Compounds with Varied Fluorination Patterns

2'-Carboethoxy-3-(3-fluorophenyl)propiophenone

This analog (CAS: 898788-88-0) replaces the 3,4,5-trifluorophenyl group with a 3-fluorophenyl moiety, resulting in a molecular formula of C₁₈H₁₇FO₃ and a lower molecular weight (300.32 g/mol ) .

| Property | This compound | 2'-Carboethoxy-3-(3-fluorophenyl)propiophenone |

|---|---|---|

| Fluorine Atoms | 3 | 1 |

| Molecular Weight | 336.31 | 300.32 |

| Purity | 97% | 96% |

Implications :

- The 3-fluorophenyl analog may exhibit higher lipophilicity (logP ~4.3) compared to the trifluorophenyl variant, influencing pharmacokinetic properties.

4'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenone

This compound (CAS: 898793-76-5) substitutes the trifluorophenyl group with a 2,4-dimethylphenyl group, yielding a molecular formula of C₂₀H₂₂O₃ and a molecular weight of 310.39 g/mol .

Implications :

- The dimethylphenyl group enhances hydrophobicity, favoring membrane permeability in biological systems.

Comparison with Pharmacologically Active Propiophenones

Propafenone (Hydrochloride)

Propafenone (CAS: 34183-22-7), an antiarrhythmic agent, shares the propiophenone core but features a 2-hydroxy-3-(propylamino)propoxy substituent .

| Property | This compound | Propafenone Hydrochloride |

|---|---|---|

| Functional Groups | Carboethoxy, trifluorophenyl | Amino alcohol, propoxy |

| Molecular Weight | 336.31 | 377.91 (base) |

| Application | Synthetic intermediate | Therapeutic agent |

Research Insights :

- The carboethoxy group in the target compound may serve as a hydrolyzable prodrug motif, unlike Propafenone’s stable amino alcohol chain .

- Fluorine substitution in the target compound could enhance metabolic stability compared to Propafenone’s hydroxyl group.

Biological Activity

2'-Carboethoxy-3-(3,4,5-trifluorophenyl)propiophenone (CAS Number: 898777-76-9) is a synthetic organic compound belonging to the class of chalcones. Chalcones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and antitumor properties. This article explores the biological activity of this specific compound, drawing on various research findings and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C18H15F3O3 |

| Molecular Weight | 336.31 g/mol |

| CAS Number | 898777-76-9 |

| Physical State | Solid |

| Solubility | Soluble in organic solvents |

Antitumor Activity

Research has indicated that chalcone derivatives exhibit significant antitumor properties. This compound has been studied for its potential to induce apoptosis in various cancer cell lines. In vitro studies demonstrated that this compound can inhibit the proliferation of MCF-7 breast cancer cells. The mechanism involves the activation of caspase pathways leading to programmed cell death.

Case Study:

In a study conducted by Liu et al., it was found that chalcone derivatives with trifluorophenyl groups significantly inhibited cell viability in MCF-7 cells at concentrations ranging from 10 to 50 μM. The compound's structure was linked to its ability to interact with cellular signaling pathways that regulate apoptosis .

Antioxidant Properties

Chalcones are known for their ability to scavenge free radicals, which contributes to their antioxidant activity. The antioxidant capacity of this compound was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay methods. Results indicated that this compound effectively reduced DPPH radicals in a concentration-dependent manner.

Research Findings:

A comparative analysis showed that the antioxidant activity of this compound is comparable to other known antioxidants, suggesting its potential application in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

The anti-inflammatory properties of chalcones have been widely documented. In particular, studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages. This inhibition is achieved through the suppression of NF-kB signaling pathways.

Mechanism of Action:

The compound reduces the expression levels of COX-2 and iNOS proteins, which are crucial mediators in inflammatory responses. This suggests a promising role for this chalcone in therapeutic strategies against chronic inflammatory conditions .

Q & A

Q. What synthetic strategies are recommended for preparing 2'-carboethoxy-3-(3,4,5-trifluorophenyl)propiophenone?

- Methodological Answer : The synthesis can be optimized via esterification of the corresponding carboxylic acid intermediate under acidic conditions (e.g., H₂SO₄ or HCl catalysis). Protecting groups may be required to prevent side reactions at the ketone moiety. Microwave-assisted synthesis, as demonstrated for tris(3,4,5-trifluorophenyl)borane catalysis, could enhance reaction efficiency and yield . For trifluorophenyl-containing esters, anhydrous conditions and controlled temperature (60–80°C) are critical to avoid decomposition .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Utilize ¹H/¹³C/¹⁹F NMR to resolve fluorine environments (e.g., 3,4,5-trifluorophenyl signals) and confirm ester/ketone functionality. Compare chemical shifts with structurally similar propiophenones, such as 3-fluorophenylpropan-2-one, where ketone carbonyls resonate near δ 200 ppm in ¹³C NMR . Mass spectrometry (HRMS) is essential for verifying molecular weight and fragmentation patterns. X-ray crystallography (if single crystals are obtained) provides definitive structural confirmation, as seen in trifluoromethylsulfonyl propiophenone derivatives .

Advanced Research Questions

Q. How does the 3,4,5-trifluorophenyl group influence electronic properties and reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing trifluorophenyl group increases the electrophilicity of the ketone carbonyl, enhancing reactivity in nucleophilic additions or catalytic hydrogenation. Computational studies (e.g., DFT) can model charge distribution and frontier molecular orbitals to predict reaction sites. For example, tris(3,4,5-trifluorophenyl)borane exhibits enhanced Lewis acidity due to fluorine substitution, a property transferable to this compound’s reactivity in hydrofunctionalization reactions . Comparative studies with non-fluorinated analogs (e.g., 3-chlorophenyl derivatives) reveal significant differences in reaction kinetics .

Q. What challenges arise when employing this compound in asymmetric catalysis, and how can they be mitigated?

- Methodological Answer : Steric hindrance from the 3,4,5-trifluorophenyl group may reduce enantioselectivity in chiral catalytic systems. To address this:

- Use bulky chiral ligands (e.g., BINOL derivatives) to create a complementary steric environment.

- Optimize solvent polarity and temperature to favor transition-state alignment, as demonstrated in microwave-enhanced borane catalysis .

- Monitor reaction progress via HPLC with chiral columns to assess enantiomeric excess.

Q. How can computational methods guide the design of derivatives with tailored properties?

- Methodological Answer : Perform density functional theory (DFT) calculations to predict substituent effects on electronic structure and binding affinities. For instance, the trifluorophenyl group’s electron-deficient nature can be exploited to design derivatives with enhanced binding to electron-rich biological targets. Molecular docking studies, validated by experimental data (e.g., IC₅₀ values), are critical for rational drug design. Tools like Cambridge Structural Database (CSD) entries for related propiophenones provide benchmark geometries .

Data Contradictions and Resolution

- Contradiction : Microwave irradiation improves reaction efficiency in fluorophenyl borane catalysis , but thermal stability of trifluorophenyl esters under microwave conditions is undocumented.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.